6-Chloro-1-phenyl-1H-indazol-7-amine
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Overview
Description
6-Chloro-1-phenyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under transition metal-catalyzed conditions . Another approach involves the use of hydrazine derivatives and ortho-substituted benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis can be employed, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the indazole .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-phenyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
6-Chloro-1-phenyl-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-phenyl-1H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
6-(3-Methoxyphenyl)-1H-indazol-3-amine: Known for its FGFR1 inhibitory activity.
4-Amino-1H-indazole: Studied for its potential as an IDO1 inhibitor.
Uniqueness
6-Chloro-1-phenyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and phenyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C13H10ClN3 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-1-phenylindazol-7-amine |
InChI |
InChI=1S/C13H10ClN3/c14-11-7-6-9-8-16-17(13(9)12(11)15)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI Key |
AXGLQRIXRSRJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3N)Cl)C=N2 |
Origin of Product |
United States |
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